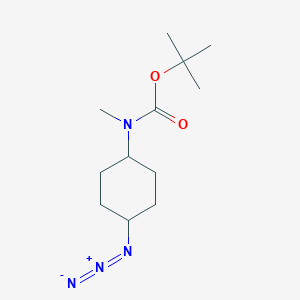

Tert-butyl N-(4-azidocyclohexyl)-N-methylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl N-(4-azidocyclohexyl)-N-methylcarbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a carbamate derivative that is synthesized through a multi-step process, and its unique structure makes it an interesting molecule to study.

Applications De Recherche Scientifique

- Tert-butyl N-(4-azidocyclohexyl)-N-methylcarbamate is commonly used in click chemistry reactions. Click chemistry aims to create robust and efficient chemical reactions for bioconjugation, drug discovery, and material science. The azide group in this compound participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing researchers to link molecules together selectively and rapidly .

- The azide functionality in this compound is bioorthogonal, meaning it can react selectively with other functional groups in biological systems without interfering with native cellular processes. Researchers use it for labeling biomolecules (such as proteins, nucleic acids, and lipids) in live cells and organisms. Bioorthogonal reactions enable visualization and tracking of specific molecules in complex biological environments .

- Photoaffinity labeling involves using a photoactivatable compound to covalently bind to a target protein upon exposure to light. Tert-butyl N-(4-azidocyclohexyl)-N-methylcarbamate serves as an excellent photoaffinity label due to its azide group. Researchers can selectively label and identify protein binding sites, study protein-protein interactions, and map ligand-receptor interactions .

- The unique structure of this compound makes it a potential lead for drug development. Medicinal chemists can modify the tert-butyl group and the azide moiety to create derivatives with improved pharmacological properties. These derivatives may target specific enzymes, receptors, or pathways, contributing to the development of novel therapeutic agents .

- Azide-containing compounds like Tert-butyl N-(4-azidocyclohexyl)-N-methylcarbamate find applications in polymer science. They participate in “click” polymerizations, allowing the synthesis of well-defined polymers with controlled molecular weights and architectures. These polymers can be used in drug delivery systems, coatings, and materials with tailored properties .

- Researchers use this compound to functionalize surfaces, such as nanoparticles, microarrays, and biosensors. The azide group reacts with alkyne-functionalized surfaces, enabling the attachment of biomolecules (e.g., antibodies, peptides, or DNA) for diagnostic and sensing applications. Surface-modified materials play a crucial role in biosensing, immunoassays, and targeted drug delivery .

Click Chemistry

Bioorthogonal Labeling

Photoaffinity Labeling

Drug Development

Polymer Chemistry

Surface Modification and Bioconjugation

Propriétés

IUPAC Name |

tert-butyl N-(4-azidocyclohexyl)-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O2/c1-12(2,3)18-11(17)16(4)10-7-5-9(6-8-10)14-15-13/h9-10H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLUHNGWIEOKCGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCC(CC1)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-(4-azidocyclohexyl)-N-methylcarbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B3010290.png)

![5-ethoxy-1,6-dimethyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3010292.png)

![Methyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-thiophenecarboxylate](/img/structure/B3010297.png)

![N-[2-chloro-4-(acetamidomethyl)phenyl]prop-2-enamide](/img/structure/B3010304.png)

![5-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B3010308.png)

![8A-methylhexahydro-3H-oxazolo[3,4-a]pyrazin-3-one](/img/structure/B3010311.png)